![molecular formula C13H17NO4S B2677566 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid CAS No. 415712-97-9](/img/structure/B2677566.png)
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid
Overview
Description
“3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid moiety, a sulfonyl group, and a 4-methylpiperidine ring . The InChI code for this compound is 1S/C13H17NO4S/c1-10-6-8-14 (9-10)19 (17,18)12-6-2-5-11 (8-12)13 (15)16 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 283.35 . Further physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
MPSB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPSB has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. MPSB has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Mechanism of Action
MPSB works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria and cancer cells. By inhibiting dihydropteroate synthase, MPSB prevents the synthesis of folic acid, leading to the death of bacteria and cancer cells.
Biochemical and Physiological Effects:
MPSB has been found to exhibit low toxicity and good bioavailability. It has been shown to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. MPSB has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
MPSB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it exhibits good stability and solubility in water. However, MPSB has some limitations, including its high cost and limited availability. MPSB also requires careful handling, as it is a hazardous chemical.
Future Directions
There are several future directions for the study of MPSB. One potential direction is the development of new antibiotics based on MPSB. Another direction is the study of MPSB in combination with other drugs for the treatment of cancer. Additionally, the study of the mechanism of action of MPSB and its effects on different biological systems could lead to the development of new drugs and therapies.
Conclusion:
In conclusion, 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. MPSB has been found to exhibit antibacterial and antifungal activity, as well as potential use in the treatment of cancer. Further research is needed to fully understand the potential of MPSB and to develop new drugs and therapies based on this compound.
Safety and Hazards
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFADICZLFNMCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2677484.png)

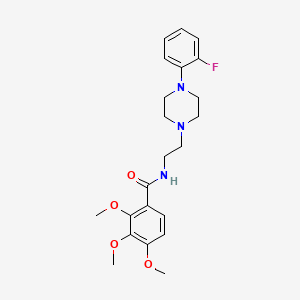

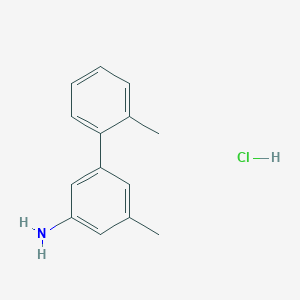
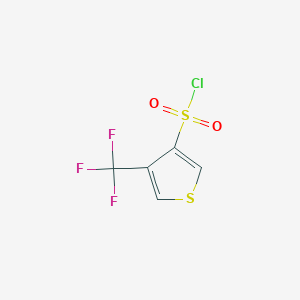
![4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2677495.png)
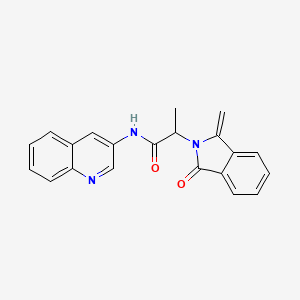
![1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride](/img/structure/B2677498.png)
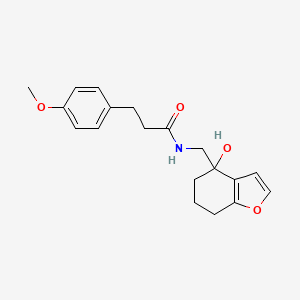
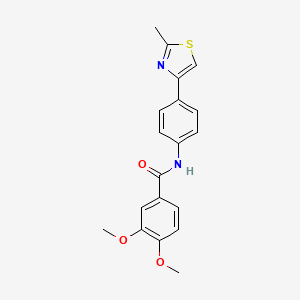
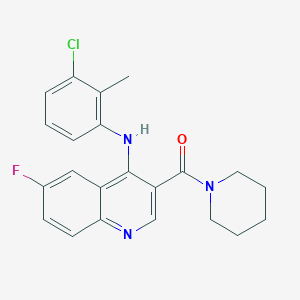
![2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2677503.png)